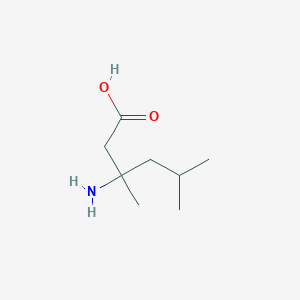

3-Amino-3,5-dimethylhexanoic acid

CAS No.:

Cat. No.: VC17653870

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17NO2 |

|---|---|

| Molecular Weight | 159.23 g/mol |

| IUPAC Name | 3-amino-3,5-dimethylhexanoic acid |

| Standard InChI | InChI=1S/C8H17NO2/c1-6(2)4-8(3,9)5-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11) |

| Standard InChI Key | OZCCZFOWWISWTD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(C)(CC(=O)O)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Amino-3,5-dimethylhexanoic acid (IUPAC name: 3-amino-3,5-dimethylhexanoic acid) has the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol . Its structure features:

-

A β-amino acid backbone (amino group at the third carbon).

-

Two methyl groups at the third and fifth carbons.

-

A carboxylic acid terminus.

The compound’s stereochemistry remains unspecified in most public records, though enantiomeric forms likely exist.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₇NO₂ | |

| SMILES | CC(C)CC(C)(CC(=O)O)N | |

| InChIKey | OZCCZFOWWISWTD-UHFFFAOYSA-N | |

| Predicted Collision Cross-Section (Ų) | 137.2 ([M+H]+) |

Synthesis and Production

Key Reaction Steps:

-

Michael Addition: Enolate formation and nucleophilic attack on an α,β-unsaturated carbonyl.

-

Azidation: Introduction of the amino group via electrophilic reagents.

-

Hydrolysis: Cleavage of protecting groups to yield the free amino acid.

Industrial Considerations

Large-scale production would require optimization for yield and purity, potentially involving:

-

Recrystallization for purification.

-

Chromatographic techniques to resolve enantiomers.

Physicochemical Properties

Predicted and Experimental Data

Experimental data specific to 3-amino-3,5-dimethylhexanoic acid is sparse, but computational predictions and analog studies provide insights:

Table 2: Physicochemical Properties

| Property | Value (Predicted/Experimental) | Source |

|---|---|---|

| Density | ~1.0 g/cm³ (analog) | |

| Boiling Point | ~259°C (analog) | |

| LogP (Partition Coeff.) | ~1.9 | |

| Collision Cross-Section | 137.2 Ų ([M+H]+) |

The collision cross-section data, derived from ion mobility spectrometry, indicates a compact molecular conformation, likely due to steric effects from the methyl groups .

Chemical Reactivity and Functionalization

Reactive Sites

The compound’s reactivity is governed by two functional groups:

-

Amino Group (-NH₂): Participates in nucleophilic substitutions, acylations, and Schiff base formations.

-

Carboxylic Acid (-COOH): Undergoes esterification, amidation, and decarboxylation.

Common Reactions

-

Oxidation: The amino group may oxidize to nitro or imine species under strong oxidizing conditions (e.g., KMnO₄) .

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol .

-

Salt Formation: Reacts with HCl to form the hydrochloride salt (C₈H₁₇NO₂·HCl), enhancing solubility .

Industrial and Research Applications

Organic Synthesis

-

Building Block: For peptidomimetics and non-proteinogenic amino acid derivatives.

-

Chiral Auxiliary: In asymmetric synthesis due to stereogenic centers.

Material Science

-

Polymer Modification: Incorporation into polyamides to enhance thermal stability.

Comparison with Structural Analogs

Table 3: Analog Comparison

| Compound | Substituents | Key Differences |

|---|---|---|

| 3-Amino-3-methylhexanoic acid | Single methyl at C3 | Reduced steric hindrance |

| 3-Amino-5,5-dimethylhexanoic | Methyls at C5 | Altered solubility profile |

| 3-Amino-4,5-dimethylhexanoic | Methyls at C4 and C5 | Distinct conformational flexibility |

The 3,5-dimethyl substitution in the target compound uniquely balances steric effects and solubility, favoring specific molecular interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume